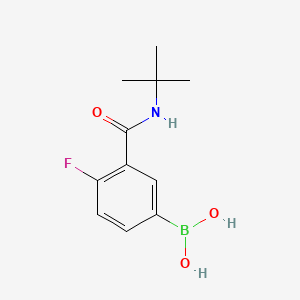

(3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid

Vue d'ensemble

Description

(3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butylcarbamoyl group and a fluorine atom. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Mécanisme D'action

Target of Action

The primary target of (3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid is the enzyme glycogen phosphorylase (GP) . This enzyme is a critical rate-limiting factor that catalyzes the breakdown of glycogen into glucose-1-phosphate during glycogenolysis . This reaction is vital in maintaining glucose homeostasis, which is necessary to sustain normal cellular function .

Mode of Action

The compound interacts with the GP enzyme through a process of molecular docking and molecular dynamics simulations . The study predicted the binding modes of the compound with the three GP receptor subtypes using molecular docking . This was validated by molecular dynamics experiments, and possible amino acid residues that had important interactions were explored .

Biochemical Pathways

The compound affects the pathway of glycogenolysis, where glycogen is broken down into glucose-1-phosphate . This process is crucial for maintaining glucose homeostasis in the body . The compound’s interaction with the GP enzyme can influence this pathway and its downstream effects.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of the GP enzyme . This inhibition can affect the process of glycogenolysis, potentially leading to changes in glucose homeostasis within the body .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid typically involves the borylation of an aryl halide precursor. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl halide with a diboron reagent in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as room temperature, and can be completed within a few hours.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to handle large-scale synthesis efficiently. These methods often utilize automated systems to control reaction parameters precisely, ensuring high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

(3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Applications De Recherche Scientifique

(3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

Biology: Utilized in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Employed in the production of advanced materials and as a catalyst in various industrial processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-(tert-Butylcarbamoyl)pyridine-3-boronic acid

- 3-(tert-Butylcarbamoyl)-4-methylthiophen-2-yl)boronic acid

Uniqueness

(3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid is unique due to the presence of both a tert-butylcarbamoyl group and a fluorine atom on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties to the compound, making it particularly useful in specific chemical reactions and applications.

Activité Biologique

(3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid is a significant organoboron compound with diverse biological applications, particularly in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butylcarbamoyl group and a fluorine atom. Its molecular formula is with a molecular weight of approximately 239.05 g/mol. The unique structure enhances its solubility and reactivity, making it a valuable reagent in various chemical reactions.

Target Enzyme: Glycogen Phosphorylase (GP)

The primary biological target of this compound is the enzyme glycogen phosphorylase (GP). The compound acts as an inhibitor of GP, affecting the glycogenolysis pathway where glycogen is converted into glucose-1-phosphate.

Mode of Action:

- Molecular Docking: Studies indicate that the compound binds to the active site of GP, preventing substrate access.

- Biochemical Pathways: Inhibition of GP leads to reduced glucose release from glycogen stores, which can have implications in glucose homeostasis and metabolic disorders.

Anticancer Properties

Research has demonstrated that compounds containing boronic acid functionalities exhibit promising anticancer activity. Specifically, this compound has been investigated for its potential to inhibit proteasome activity, which is crucial for cancer cell survival.

Key Findings:

- Cell Viability Studies: In vitro studies showed that this compound significantly reduces the viability of various cancer cell lines while maintaining the viability of healthy cells.

- Quantitative Structure-Activity Relationship (QSAR): Modifications to the structure have been shown to influence biological activity, suggesting that this compound could serve as a lead structure for developing new therapeutic agents targeting specific cancers.

Other Biological Activities

- Antimicrobial Activity: Preliminary studies indicate that boronic acids can exhibit antimicrobial properties against various pathogens.

- Antioxidant Properties: Some derivatives have shown significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.

Table 1: Summary of Biological Activities

Case Study: Proteasome Inhibition

A study highlighted the effectiveness of this compound in inhibiting proteasome activity in prostate cancer cells. The results indicated that treatment with this compound led to a decrease in cell viability to approximately 33% at a concentration of 5 µM, while healthy cells maintained around 95% viability. This selectivity suggests potential therapeutic applications with minimized side effects on normal tissues.

Propriétés

IUPAC Name |

[3-(tert-butylcarbamoyl)-4-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO3/c1-11(2,3)14-10(15)8-6-7(12(16)17)4-5-9(8)13/h4-6,16-17H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHTWLZNHMILCQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C(=O)NC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660236 | |

| Record name | [3-(tert-Butylcarbamoyl)-4-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874219-26-8 | |

| Record name | B-[3-[[(1,1-Dimethylethyl)amino]carbonyl]-4-fluorophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(tert-Butylcarbamoyl)-4-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.